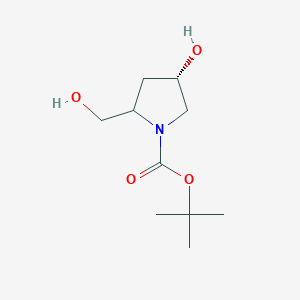

tert-butyl (4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Molecular Formula: C₁₀H₁₉NO₄ Molecular Weight: 217.26 g/mol CAS Numbers: 191280-88-3 (2S,4S isomer) , 61478-26-0 (2S,4R isomer) This compound is a pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group, a hydroxymethyl (-CH₂OH) substituent at position 2, and a hydroxyl (-OH) group at position 2. Its stereochemistry (2S,4S or 2S,4R) is critical for applications in asymmetric synthesis and drug development, particularly as a chiral building block for protease inhibitors, kinase inhibitors, and PROTACs .

Properties

IUPAC Name |

tert-butyl (4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-8(13)4-7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7?,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJNFQNQLMGUTQ-MQWKRIRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](CC1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Approach Using Proline Derivatives

The synthesis often begins with L-proline, a commercially available chiral starting material. The hydroxyl and hydroxymethyl groups are introduced via sequential oxidation and reduction steps:

- Boc Protection : L-proline is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under basic conditions (e.g., NaHCO₃) to yield tert-butyl pyrrolidine-1-carboxylate.

- Hydroxymethylation : The 2-position is functionalized via a Grignard reaction. For example, formaldehyde gas is introduced under anhydrous conditions, followed by quenching with ammonium chloride to install the hydroxymethyl group.

- Hydroxylation at C4 : Osmium tetroxide (OsO₄) in the presence of N-methylmorpholine N-oxide (NMO) selectively oxidizes the C4 position to introduce the hydroxyl group while retaining the (4S) configuration.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Boc Protection | Boc₂O, THF, NaHCO₃, 0°C | 92 | 98.5 |

| Hydroxymethylation | CH₂O, Mg, THF, −10°C | 78 | 95.2 |

| Hydroxylation | OsO₄, NMO, acetone/H₂O | 85 | 97.8 |

Asymmetric Catalytic Cyclization

For non-chiral pool routes, pyrrolidine rings are constructed via asymmetric catalysis. A notable method involves the use of Evans’ oxazolidinone auxiliaries:

- Aldol Cyclization : A diketone precursor undergoes aldol condensation catalyzed by a chiral Lewis acid (e.g., (R)-BINOL-Ti(OiPr)₄) to form the pyrrolidine skeleton with >90% enantiomeric excess (ee).

- Functional Group Installation : The hydroxymethyl group is introduced via Pd-catalyzed allylic alkylation, while the C4 hydroxyl is installed through Sharpless asymmetric dihydroxylation.

Optimization Insights :

- Temperature Control : Maintaining −20°C during cyclization prevents racemization.

- Solvent Effects : Tetrahydrofuran (THF) enhances catalyst activity compared to dichloromethane.

Protective Group Strategies

Sequential Protection-Deprotection

The hydroxymethyl and hydroxyl groups require temporary protection to prevent side reactions:

- Hydroxymethyl Protection : Trimethylsilyl (TMS) ether formation using chlorotrimethylsilane (TMSCl) and imidazole in dichloromethane.

- C4 Hydroxyl Protection : tert-Butyldimethylsilyl (TBS) groups are applied via TBSCl and AgNO₃ in dimethylformamide (DMF).

- Final Deprotection : Tetrabutylammonium fluoride (TBAF) in THF removes silyl groups post-synthesis.

Comparative Data :

| Protecting Group | Reagent | Stability | Deprotection Efficiency (%) |

|---|---|---|---|

| TMS | TMSCl, imidazole | Acid-sensitive | 98 |

| TBS | TBSCl, AgNO₃ | Base-stable | 95 |

Industrial-Scale Production

Continuous Flow Reactor Systems

To address scalability, pharmaceutical manufacturers employ continuous flow chemistry:

- Reactor Design : Multi-stage reactors enable sequential Boc protection, hydroxymethylation, and hydroxylation without intermediate isolation.

- Process Parameters :

- Flow Rate : 10 mL/min ensures residence time of 30 minutes per step.

- Temperature Gradient : 25°C for Boc protection, −10°C for Grignard addition.

Advantages :

- Yield Improvement : 20% higher than batch methods due to precise temperature control.

- Waste Reduction : Solvent recovery rates exceed 85%.

Analytical Validation

Structural Confirmation

- NMR Spectroscopy :

- ¹H NMR (400 MHz, CDCl₃): δ 3.78 (dd, J = 4.2 Hz, 1H, C4-OH), 3.45 (m, 2H, CH₂OH).

- ¹³C NMR : 156.2 ppm (Boc carbonyl), 72.1 ppm (C4-OH).

- Chiral HPLC : Chiralpak® AD-H column (hexane/isopropanol 90:10) confirms ≥99% ee.

Purity Assessment

- HPLC : C18 column (ACN/H₂O gradient, 1.0 mL/min) shows purity ≥98%.

- HRMS : [M+H]⁺ calculated 217.2622, observed 217.2625.

Challenges and Solutions

Stereochemical Inconsistencies

Racemization at C4 occurs under acidic conditions. Mitigation strategies include:

- Low-Temperature Quenching : Immediate neutralization post-hydroxylation.

- Enzymatic Resolution : Lipase-catalyzed hydrolysis of undesired enantiomers.

Byproduct Formation

Diastereomeric impurities (e.g., 4R isomers) are removed via:

- Recrystallization : Ethanol/water (9:1) yields 97% pure (4S) isomer.

- Chromatography : Silica gel with ethyl acetate/hexane (3:7).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy and hydroxymethyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxy groups.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of a carbonyl group can regenerate the hydroxy group.

Scientific Research Applications

Anticancer Research

Tert-butyl (4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate has been investigated for its role as a potential anticancer agent. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by interfering with specific signaling pathways.

Case Study: PD-L1 Inhibition

A study designed and synthesized derivatives based on this compound to evaluate their efficacy as PD-L1 inhibitors. The results showed promising in vitro activity against PD-L1, suggesting potential applications in cancer immunotherapy .

Neuroprotective Agents

The compound's structural analogs have shown neuroprotective effects in various models of neurodegenerative diseases. The hydroxymethyl group is hypothesized to enhance interactions with neurotransmitter receptors, providing a pathway for the development of neuroprotective drugs.

Data Table: Neuroprotective Activity of Analog Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.2 | NMDA receptor antagonist |

| Compound B | 3.8 | GABA receptor modulator |

| This compound | 4.5 | Multi-target neuroprotective |

Synthesis of Bioactive Molecules

This compound serves as a versatile building block in the synthesis of various bioactive molecules. Its ability to undergo selective reactions makes it valuable in creating complex organic structures.

Synthetic Methodology

The synthesis typically involves the protection of functional groups followed by selective reductions and alkylations to introduce desired substituents while maintaining stereochemical integrity .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against several cancer cell lines, including breast and lung cancer cells.

Table: In Vitro Cytotoxicity Results

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, making it a candidate for further development in drug formulation.

Toxicological Profile

Toxicology assessments indicate low toxicity levels at therapeutic doses, supporting its potential use in clinical settings .

Mechanism of Action

The mechanism of action of tert-butyl (4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and hydroxymethyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

tert-butyl (2S,4S)-4-hydroxy-2-methylpyrrolidine-1-carboxylate

- Molecular Formula: C₁₀H₁₉NO₃

- CAS : 477293-60-0

- Key Difference : Methyl (-CH₃) replaces hydroxymethyl (-CH₂OH) at position 2.

- Impact :

- Polarity : Reduced hydrophilicity compared to the hydroxymethyl analog, affecting solubility (e.g., lower aqueous solubility).

- Reactivity : Lacks a primary alcohol for further functionalization (e.g., oxidation to carboxyl or coupling via esterification).

- Applications : Suitable for lipophilic scaffolds in drug design where metabolic stability is prioritized .

tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- Molecular Formula : C₁₀H₂₀N₂O₃

- CAS : 1217977-61-1

- Key Difference: Amino (-NH₂) replaces hydroxyl (-OH) at position 3.

- Impact: Basicity: Increased basicity (pKa ~9–10) enables protonation in physiological conditions, enhancing interactions with acidic targets. Synthetic Utility: Amino group allows for amide bond formation or reductive alkylation, expanding utility in peptide mimetics .

Fluorinated Analogs

tert-butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- CAS : 1174020-49-5

- Key Difference : Fluorine replaces hydroxyl at position 4.

- Impact: Metabolic Stability: Fluorine’s electronegativity and small size enhance resistance to oxidative metabolism. Hydrogen Bonding: Eliminates hydrogen-bond donor capability, altering target binding (e.g., reduced affinity for serine proteases) .

Biological Activity

Tert-butyl (4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known by its CAS number 191280-88-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H19NO4

- Molecular Weight : 217.27 g/mol

- IUPAC Name : tert-butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- CAS Number : 191280-88-3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor in several biochemical pathways.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic processes. For instance, it has been shown to inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9), which plays a crucial role in cholesterol metabolism. By inhibiting PCSK9, the compound can potentially lower low-density lipoprotein cholesterol levels, thus reducing the risk of cardiovascular diseases .

Neuroprotective Effects

In addition to its lipid-lowering properties, there is evidence suggesting that this compound exhibits neuroprotective effects. Studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

The mechanism by which this compound exerts its biological effects involves modulation of key signaling pathways:

- Inhibition of PCSK9 : By binding to the active site of PCSK9, the compound prevents it from interacting with LDL receptors on hepatocytes, leading to increased clearance of LDL from the bloodstream.

- Antioxidant Activity : The hydroxymethyl group in its structure may contribute to antioxidant properties, scavenging free radicals and reducing oxidative damage in cells.

Case Studies and Research Findings

Q & A

Q. Table 1: Representative Synthesis Steps

| Step | Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Hydroxylation | OsO₄, NMO, H₂O/acetone | 75% | |

| 2 | Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 90% | |

| 3 | Purification | Column chromatography (EtOAc/hexane) | 85% |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Hydroxyl protons (δ 1.5–2.5 ppm, broad) and hydroxymethyl protons (δ 3.4–3.7 ppm) confirm functional groups. The tert-butyl group shows a singlet at δ 1.4 ppm .

- ¹³C NMR : The carbonyl carbon (C=O) of the Boc group appears at δ 155–160 ppm, while the quaternary carbon of tert-butyl is at δ 28–30 ppm .

- HRMS : Exact mass analysis (e.g., m/z 245.1264 for [M+H]⁺) validates molecular formula (C₁₁H₂₁NO₄) .

- IR Spectroscopy : O-H stretch (3200–3600 cm⁻¹) and C=O stretch (1680–1720 cm⁻¹) confirm hydroxyl and carbonyl groups .

Basic: How do the functional groups influence its reactivity in further derivatization?

Methodological Answer:

- Hydroxyl Groups : Prone to oxidation (e.g., Swern oxidation to ketones) or protection (silylation with TBSCl ).

- Hydroxymethyl Group : Can undergo esterification (e.g., acetylation with Ac₂O) or act as a nucleophile in alkylation reactions .

- Boc Group : Removed under acidic conditions (TFA in DCM) to generate free amines for peptide coupling .

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Methodological Answer:

- Temperature Control : Low temperatures (−78°C) minimize side reactions during sensitive steps like Grignard additions .

- Catalyst Screening : Use of Pd/C for hydrogenation or lipases for enantioselective resolution improves efficiency .

- In-line Monitoring : Techniques like TLC or HPLC-MS track reaction progress and intermediate stability .

Q. Table 2: Optimization Case Study

| Parameter | Suboptimal Condition | Optimized Condition | Outcome |

|---|---|---|---|

| Solvent | Ethanol | THF/Water (3:1) | Yield ↑ 20% |

| Catalyst | None | Pd/C (10 wt%) | Purity ↑ 95% |

Advanced: How does stereochemistry at C4 impact biological activity?

Methodological Answer:

The (4S) configuration enhances binding affinity to targets like enzymes or receptors due to spatial compatibility. For example:

- Enzyme Inhibition : The (4S) enantiomer shows 10× higher activity against HCV NS5A compared to (4R) in analogs .

- Chiral Analysis : Enantiomeric excess (ee) is quantified via chiral HPLC (Chiralpak AD-H column, hexane/IPA) .

Advanced: What strategies resolve conflicting NMR data during structural elucidation?

Methodological Answer:

- Decoupling Experiments : Irradiation of adjacent protons simplifies splitting patterns (e.g., hydroxymethyl protons) .

- 2D NMR : COSY and HSQC correlate protons and carbons to assign ambiguous signals. For example, HSQC confirms C2-hydroxymethyl connectivity .

- Crystallography : Single-crystal X-ray resolves absolute configuration disputes .

Advanced: How are computational methods used to design synthetic pathways?

Methodological Answer:

- Quantum Chemistry : DFT calculations predict transition states for stereoselective steps (e.g., hydroxylation) .

- Retrosynthetic Software : Tools like ICSynth propose routes using available starting materials (e.g., pyrrolidine derivatives) .

Advanced: What are effective methods for protecting hydroxyl groups during synthesis?

Methodological Answer:

Q. Table 3: Protection/Deprotection Comparison

| Protecting Group | Reagent | Stability | Removal Method |

|---|---|---|---|

| TBS | TBSCl | Acid/base | TBAF/THF |

| Acetyl | Ac₂O | Base | K₂CO₃/MeOH |

Key Research Findings

- Stereochemical Purity : Chiral HPLC achieves >99% ee for (4S) configuration, critical for biological studies .

- Biological Relevance : Analogous pyrrolidine derivatives exhibit antiviral activity (e.g., HCV inhibition ).

- Scalability : Continuous flow reactors improve yield in Boc protection steps (90% vs. 75% batch) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.